molecular formula C12H20ClNO2 B4233957 N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride

N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride

Cat. No. B4233957
M. Wt: 245.74 g/mol
InChI Key: VYOLLQGQJNURCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride, also known as EMA-hydrochloride, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. EMA-hydrochloride belongs to a class of compounds known as phenethylamines, which are known to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride is not fully understood, but it is thought to act as a partial agonist at certain serotonin receptors in the brain. This activity may be responsible for its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Research has shown that N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride can produce a range of biochemical and physiological effects in animal models. These effects include increased levels of certain neurotransmitters, such as serotonin and dopamine, as well as changes in brain activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride in laboratory experiments is that it is relatively easy to synthesize and purify. However, its potential effects on animal behavior and physiology may be difficult to interpret, as the exact mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride. One area of interest is the development of more selective compounds that target specific serotonin receptors. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride and its potential therapeutic applications. Finally, research on the potential side effects and safety of N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride is needed before it can be considered for clinical use.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochlorideoride has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and Parkinson's disease. It has also been investigated for its potential as a tool for studying the function of certain neurotransmitters in the brain.

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3;/h6-8,13H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLLQGQJNURCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 6
N-(4-ethoxy-3-methoxybenzyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.